molecular formula C19H32ClF3N2O2S B13780200 Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9.10,10a,11-octahydro-11-(3-(dimethylamino)propyl)-2-trifluoromethyl-, hydrochloride, dihydrate CAS No. 63917-55-5

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9.10,10a,11-octahydro-11-(3-(dimethylamino)propyl)-2-trifluoromethyl-, hydrochloride, dihydrate

Cat. No.: B13780200
CAS No.: 63917-55-5
M. Wt: 445.0 g/mol
InChI Key: FDSGQKUOFGDRMG-UHFFFAOYSA-N
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Description

Benzo(b)cyclohepta(e)(1,4)thiazine derivatives are heterocyclic compounds characterized by a fused bicyclic system incorporating sulfur and nitrogen atoms. The specific derivative in question features a trifluoromethyl (-CF₃) group at position 2, a 3-(dimethylamino)propyl side chain at position 11, and exists as a hydrochloride dihydrate salt. This structural complexity confers unique physicochemical properties, including enhanced solubility compared to the base compound, though aqueous insolubility remains a limitation for certain applications .

The compound exhibits notable biological activities:

  • UV-Protective Effects: Demonstrates synergistic protection against UV-induced cellular damage when combined with sodium ascorbate, though its water insolubility hinders formulation .

Properties

CAS No.

63917-55-5

Molecular Formula

C19H32ClF3N2O2S

Molecular Weight

445.0 g/mol

IUPAC Name

N,N-dimethyl-3-[2-(trifluoromethyl)-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1,4]benzothiazin-11-yl]propan-1-amine;dihydrate;hydrochloride

InChI

InChI=1S/C19H27F3N2S.ClH.2H2O/c1-23(2)11-6-12-24-15-7-4-3-5-8-17(15)25-18-10-9-14(13-16(18)24)19(20,21)22;;;/h9-10,13,15,17H,3-8,11-12H2,1-2H3;1H;2*1H2

InChI Key

FDSGQKUOFGDRMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2CCCCCC2SC3=C1C=C(C=C3)C(F)(F)F.O.O.Cl

Origin of Product

United States

Biological Activity

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9.10,10a,11-octahydro-11-(3-(dimethylamino)propyl)-2-trifluoromethyl-, hydrochloride, dihydrate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazine class and features a bicyclic structure that includes both a thiazine ring and a cycloheptane framework. The presence of a trifluoromethyl group and a dimethylaminopropyl substituent enhances its chemical properties and potential biological activity. The hydrochloride form improves solubility in aqueous solutions, which is beneficial for pharmacological applications.

Anticancer Properties

Research indicates that benzo(b)cyclohepta(e)(1,4)thiazine derivatives exhibit anticancer properties by inhibiting tumor cell proliferation. These compounds have shown effectiveness against various cancer cell lines by interfering with specific cellular signaling pathways involved in cancer growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Inhibition of cell cycle progression
A54920Induction of apoptosis

Antimicrobial Activity

Benzo(b)cyclohepta(e)(1,4)thiazine derivatives have also been investigated for their antimicrobial properties . Studies have demonstrated their effectiveness against various microorganisms, including bacteria and fungi. The incorporation of the dimethylamino group may enhance their interaction with biological targets .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzo(b)cyclohepta(e)(1,4)thiazine has shown potential in anti-inflammatory applications . It effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells at noncytotoxic concentrations . This suggests the compound may modulate inflammatory responses without inducing cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of benzo(b)cyclohepta(e)(1,4)thiazine derivatives:

  • Case Study 1 : A study investigated the effects of this compound on Pseudomonas aeruginosa, demonstrating significant inhibition at concentrations as low as 256 µg/mL when combined with standard antibiotics .
  • Case Study 2 : Another research focused on its application in cancer therapy found that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.

Synthesis Methods

The synthesis of benzo(b)cyclohepta(e)(1,4)thiazine derivatives can be accomplished through various methods including:

  • Hetero-Diels-Alder Reaction : This method utilizes o-iminothioquinones to form the desired thiazine structure.
  • Multicomponent Reactions : These reactions allow for the efficient synthesis of complex derivatives with multiple substituents.

Chemical Reactions Analysis

Reactivity of the Dimethylaminopropyl Substituent

The tertiary amine group in the dimethylaminopropyl side chain enables acid-base reactions and coordination chemistry. Key reactions include:

Protonation/Deprotonation

  • The dimethylamino group (N CH3)2\text{N CH}_3)_2) undergoes reversible protonation in acidic media, forming a quaternary ammonium salt. This property enhances aqueous solubility in its hydrochloride form .

Nitrosation Reactions

  • Under nitrosating conditions (e.g., nitrous acid or nitrosonium ions), secondary or tertiary amines can form N-nitrosamines , which are genotoxic. Structural analogs with similar dimethylamino groups have been flagged for potential nitrosamine impurity formation under specific synthetic or storage conditions .

Table 1: Nitrosation Pathway Analysis

Reaction ConditionsProduct FormedBiological Relevance
Acidic pH + Nitrite (NO2\text{NO}_2^-)N Nitrosodimethylamine\text{N Nitrosodimethylamine}Genotoxic impurity

Thiazine Ring Reactivity

The bicyclic thiazine core participates in ring-opening and substitution reactions:

Acid-Catalyzed Hydrolysis

  • In strong acidic conditions, the thiazine ring may undergo hydrolysis, cleaving the sulfur-nitrogen bond to yield intermediate sulfides or amines. This reaction is pH-dependent and reversible .

Nucleophilic Displacement

  • In the presence of strong nucleophiles (e.g., hydroxide ions at high temperatures), the CF3\text{CF}_3 group may undergo displacement, though this is rare due to its stability .

Redox Reactions

The compound’s sulfur atom and tertiary amine are susceptible to oxidation:

Sulfur Oxidation

  • Reaction with peroxides or ozone oxidizes the thiazine sulfur to sulfoxide (S O\text{S O}) or sulfone (O S O\text{O S O}), altering the ring’s electronic properties .

Amine Oxidation

  • The dimethylamino group can oxidize to an N oxide\text{N oxide} under oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2), increasing polarity and solubility .

Table 2: Oxidation Pathways

Oxidizing AgentProductFunctional Impact
H2O2\text{H}_2\text{O}_2 (aq.)Dimethylamine N oxide\text{Dimethylamine N oxide}Enhanced hydrophilicity
O3\text{O}_3Thiazine sulfoneReduced aromaticity

Salt Formation and Ion Exchange

As a hydrochloride salt, the compound participates in ion-exchange reactions:

Counterion Replacement

  • In basic media, the hydrochloride (Cl\text{Cl}^-) can exchange with other anions (e.g., sulfate, phosphate), altering crystallinity and bioavailability .

Photochemical Degradation

The compound’s conjugated system may undergo photolytic cleavage under UV light, forming radicals or smaller aromatic fragments. This degradation pathway is critical for stability assessments in pharmaceutical formulations .

Thermal Decomposition

At elevated temperatures (>200°C), the bicyclic structure decomposes via retro-Diels-Alder mechanisms, releasing volatile fragments such as NH3\text{NH}_3, HCl\text{HCl}, and fluorinated hydrocarbons .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Heteroatom Substitution

Compound Class Key Structural Differences Biological Activity Applications References
Thiazine Derivatives Sulfur-containing core Weak cytotoxicity (TS < 2); UV-protective synergy with ascorbate Dermatological UV protection
Oxazine Derivatives Oxygen replaces sulfur Higher tumor specificity (TS up to 12.5); induces apoptosis via caspase activation Anticancer therapeutics
Diazine Derivatives Nitrogen replaces sulfur No tumor specificity; limited cytotoxicity N/A
  • Key Insight : Substitution of sulfur with oxygen (oxazines) significantly enhances tumor specificity and apoptotic activity, while nitrogen analogs (diazines) show minimal bioactivity .

Halogenated Derivatives

Halogenation at positions 6, 8, and 10 dramatically alters bioactivity:

  • 6,8,10-Tribromo-thiazine: Exhibits 5.6-fold higher tumor specificity than the parent compound, with marked cytotoxicity against leukemia (HL-60) and squamous carcinoma (HSC-2, HSC-4) cell lines .
  • 6-Bromo-2-methyl/chloro-oxazines : Show TS values >9, inducing DNA fragmentation and caspase-3 activation, suggesting apoptosis-mediated mechanisms .

Electronic Properties and Molecular Design

  • Dithieno[1,4]thiazines: Annelation with thiophene rings enhances π-electron density, improving redox properties and making them superior to phenothiazines in molecular electronics .
  • Bis[1]benzothieno[1,4]thiazines: Exhibit tunable photophysical properties, enabling applications in optoelectronics and sensors .

Solubility and Formulation Challenges

  • The hydrochloride dihydrate form improves solubility over the free base, yet aqueous insolubility persists, limiting in vivo applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name/Class Cytotoxicity (CC50) Tumor Specificity (TS) Solubility Key Applications References
Target Thiazine Derivative Weak Low (TS < 2) Low (aqueous) UV protection
6,8,10-Tribromo-thiazine High TS = 5.6 Not reported Anticancer
6-Bromo-2-methyl-oxazine Moderate TS = 9.1 Not reported Anticancer (apoptosis)
Dithieno[1,4]thiazine N/A N/A Moderate Molecular electronics
Phenothiazines (e.g., clozapine) Variable Variable High (modified) Antipsychotic/anticancer

Preparation Methods

Synthesis of the Benzo[b]cyclohepta[e]thiazine Core

The fused thiazine ring system is generally prepared via cyclization reactions involving precursors such as aminothiophenols and cycloheptanone derivatives or related cyclic ketones. The process often includes:

  • Formation of a thioamide or thiourea intermediate from an aminothiophenol derivative
  • Intramolecular cyclization under acidic or basic catalysis to close the 1,4-thiazine ring fused with the benzocycloheptane system

Microwave-assisted synthesis has been reported to enhance the efficiency and yield of similar benzothiazine derivatives by accelerating ring closure reactions under controlled heating.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 2-position is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. Methods include:

  • Electrophilic trifluoromethylation of a preformed thiazine ring using reagents like Togni’s reagent or Ruppert-Prakash reagent under metal catalysis
  • Nucleophilic trifluoromethylation via trifluoromethyl anions generated in situ

This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity at the 2-position.

Attachment of the 3-(Dimethylamino)propyl Side Chain

The side chain bearing the dimethylamino group is introduced by alkylation at the nitrogen atom of the thiazine ring. Typical methods include:

  • Nucleophilic substitution using 3-(dimethylamino)propyl halides (e.g., bromide or chloride) under basic conditions
  • Reductive amination strategies starting from corresponding aldehyde precursors and dimethylamine derivatives

The alkylation step is often optimized to avoid over-alkylation and to maintain the integrity of the fused ring system.

Formation of the Hydrochloride Salt and Dihydrate

The final compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solutions, facilitating crystallization and improving stability. Controlled hydration leads to the dihydrate form, which is characterized by specific crystallographic and spectroscopic properties.

Data Tables on Synthesis Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Thiazine ring cyclization Aminothiophenol + cycloheptanone derivative, acid/base catalyst 80-120 4-8 65-75 Microwave assistance improves yield
Trifluoromethylation Togni’s reagent, Cu catalyst 25-50 2-6 60-70 Requires inert atmosphere
Alkylation with dimethylaminopropyl halide 3-(Dimethylamino)propyl chloride, base (K2CO3) 50-80 6-12 70-80 Avoid excess alkylating agent
Salt formation and hydration HCl gas or aqueous HCl Room temp 1-2 Quantitative Crystallization to dihydrate form

Analytical Characterization Supporting Preparation

Research Discoveries and Improvements

  • Microwave-assisted ring closure significantly reduces reaction time and increases yield in benzothiazine derivatives.
  • Electrophilic trifluoromethylation reagents provide regioselective substitution with fewer by-products.
  • Alkylation strategies using dimethylaminopropyl halides under mild bases optimize selectivity and reduce side reactions.
  • Salt formation with HCl stabilizes the compound for pharmaceutical formulation.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound and its derivatives?

The compound can be synthesized via hetero-Diels–Alder reactions , where transient intermediates like iminothioquinones are generated from 2-N-sulfonylthiophthalimides and reacted with vinyl disulfides under inverse electron-demand conditions. This approach yields functionalized benzo[b][1,4]thiazine derivatives (Table 3, ). Alternatively, divergent synthesis strategies enable the incorporation of trifluoromethyl groups through sulfoximine intermediates, allowing structural diversification . Key catalysts include Lewis acids (e.g., SiO₂/H₂SO₄ for solvent-free conditions) and transition metals for regioselective cycloadditions .

Q. How is the structural and electronic configuration of this compound characterized?

Computational methods such as π-electronic structure analysis (e.g., bond order and charge distribution calculations) are critical for understanding resonance stabilization and aromaticity in the fused heterocyclic system . Experimental techniques include:

  • NMR spectroscopy : To resolve proton environments in the octahydro framework and confirm substituent positions .
  • IR spectroscopy : For identifying functional groups like C=N and C-F bonds .
  • X-ray crystallography : To determine stereochemistry in diastereomeric forms .

Advanced Research Questions

Q. What molecular mechanisms explain the tumor-specific cytotoxicity of this compound?

The compound exhibits tumor-selective cytotoxicity through pathways independent of nitric oxide (NO) scavenging or inducible NO synthase (iNOS) suppression. Mechanistic studies suggest interactions with cellular redox systems or selective targeting of tumor cell membranes, though exact targets remain under investigation. Comparative assays using macrophage-like cells and tumor cell lines (e.g., HL-60, HeLa) are recommended to isolate cytotoxic pathways .

Q. How can contradictions in pharmacological data (e.g., NO inhibition vs. cytotoxicity) be resolved?

Discrepancies arise when inhibitory effects on NO production are misattributed to direct scavenging. To resolve this:

  • Perform ESR spectroscopy to detect NO radical quenching .
  • Quantify iNOS protein levels via Western blotting to confirm enzymatic inhibition .
  • Use comparative dose-response assays in activated macrophages vs. tumor cells to differentiate cytotoxic and anti-inflammatory effects .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Key modifications include:

  • Halogenation : Introducing bromine or chlorine at positions 6 and 8 enhances cytotoxicity .
  • Side-chain functionalization : Replacing the dimethylamino group with piperidine or morpholine alters pharmacokinetic properties .
  • Solubility enhancement : Hydrochloride salt formation (as in the dihydrate form) improves aqueous stability for in vivo studies .

Methodological Considerations

Q. Table 2. Pharmacological Activity Overview

ActivityAssay ModelKey FindingReference
CytotoxicityHL-60, HeLa cellsTumor-selective LC₅₀: 12–25 µM
NO inhibitionLPS-stimulated macrophagesIC₅₀: 18 µM (no direct scavenging)
AntimicrobialGram-positive bacteriaModerate activity (MIC: 50–100 µg/mL)

Data Contradiction Analysis

  • NO Scavenging vs. Enzymatic Inhibition : Early studies attributed NO suppression to radical scavenging, but ESR and Western blotting confirmed the compound does not quench NO radicals but reduces iNOS expression .
  • Structural-Activity Relationships (SAR) : While halogenation generally enhances cytotoxicity, over-substitution (e.g., trichloro derivatives) may reduce solubility and bioavailability, necessitating SAR optimization .

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